molecular formula C18H12FN3OS B2443959 5-((4-(4-Fluorophenyl)thiazol-2-yl)methyl)-3-phenyl-1,2,4-oxadiazole CAS No. 1251646-84-0

5-((4-(4-Fluorophenyl)thiazol-2-yl)methyl)-3-phenyl-1,2,4-oxadiazole

Cat. No.: B2443959
CAS No.: 1251646-84-0
M. Wt: 337.37
InChI Key: WFTNHDUVJMAWCG-UHFFFAOYSA-N
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Description

5-((4-(4-Fluorophenyl)thiazol-2-yl)methyl)-3-phenyl-1,2,4-oxadiazole is a heterocyclic compound that incorporates a thiazole ring, an oxadiazole ring, and a fluorophenyl group. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.

Mechanism of Action

Preparation Methods

The synthesis of 5-((4-(4-Fluorophenyl)thiazol-2-yl)methyl)-3-phenyl-1,2,4-oxadiazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the formation of the thiazole ring through the reaction of 4-fluorobenzaldehyde with thiosemicarbazide, followed by cyclization. The oxadiazole ring is then formed by reacting the thiazole intermediate with appropriate reagents such as hydrazine and carboxylic acids under specific conditions . Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated and scalable processes.

Chemical Reactions Analysis

5-((4-(4-Fluorophenyl)thiazol-2-yl)methyl)-3-phenyl-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

    Cyclization: Under specific conditions, the compound can undergo intramolecular cyclization to form more complex ring structures.

Scientific Research Applications

Comparison with Similar Compounds

5-((4-(4-Fluorophenyl)thiazol-2-yl)methyl)-3-phenyl-1,2,4-oxadiazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combined structural features, which contribute to its diverse range of applications and potential biological activities.

Properties

IUPAC Name

5-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methyl]-3-phenyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12FN3OS/c19-14-8-6-12(7-9-14)15-11-24-17(20-15)10-16-21-18(22-23-16)13-4-2-1-3-5-13/h1-9,11H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFTNHDUVJMAWCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)CC3=NC(=CS3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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